Sodium tellurite

Description

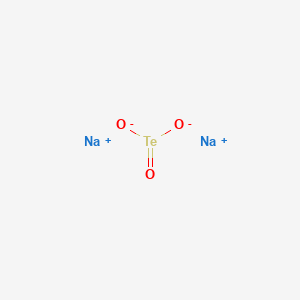

Structure

2D Structure

Properties

IUPAC Name |

disodium;tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOADVZVYWFSHSM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2TeO3, Na2O3Te | |

| Record name | sodium tellurite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tellurite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22451-06-5 (pentahydrate) | |

| Record name | Sodium tellurite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064943 | |

| Record name | Sodium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium tellurite appears as white crystals. Used in bacteriology and medicine. (EPA, 1998), White solid; [Merck Index] White powder; [MSDSonline] Soluble in hot water; [Sax] | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium tellurite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Slightly sol in cold water; sol in hot water | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombic prism, White powder | |

CAS No. |

10102-20-2, 22451-06-5 | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium tellurite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium trioxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium Tellurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TELLURITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BB57LA23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Interactions and Mechanisms of Sodium Tellurite

Molecular Mechanisms of Tellurite (B1196480) Toxicity

Role of Oxidative Stress Induction

Sodium tellurite exerts its toxicity predominantly by inducing oxidative stress within biological systems oup.combenchchem.com. This process involves the disruption of the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage oup.com.

Generation of Reactive Oxygen Species (ROS)

The core mechanism of this compound toxicity involves its reduction within the cell, a process that inherently generates reactive oxygen species (ROS), most notably superoxide (B77818) radicals (O₂⁻) oup.combenchchem.complos.org. Tellurite (TeO₃²⁻) can be reduced to elemental tellurium (Te⁰) by various cellular reductases, including nitrate (B79036) reductase, reduced thiols, catalase, and dihydrolipoamide (B1198117) dehydrogenase oup.com. The production of superoxide during this reduction can damage critical cellular components, such as iron-sulfur ([Fe-S]) clusters found in enzymes like aconitase and fumarase oup.complos.org. Studies in Escherichia coli have demonstrated that exposure to tellurite leads to an increase in cytoplasmic ROS and a corresponding rise in superoxide dismutase (SOD) activity, an enzyme that converts superoxide into less harmful species plos.org.

Interaction with Cellular Thiols (e.g., Glutathione)

A significant aspect of this compound's biological interaction is its reactivity with cellular thiols, particularly glutathione (B108866) (GSH) oup.complos.org. Tellurite acts as an oxidant, leading to the depletion and oxidation of cellular glutathione reserves vulcanchem.comsemanticscholar.orgfrontiersin.org. This interaction profoundly alters the cellular redox status. Research has shown a significant and dose-dependent decrease in glutathione content in the liver tissue of rats exposed to this compound researchgate.netnih.gov. Similarly, in murine hepatocarcinoma cells, tellurite exposure resulted in a substantial reduction in both glutathione and ATP content, which could be mitigated by the addition of N-acetylcysteine (NAC), a glutathione precursor ucl.ac.be.

Lipid Peroxidation and Macromolecular Damage

Impairment of Antioxidant Enzyme Systems

Table 1: Effect of this compound on Antioxidant Markers and Macromolecular Integrity

| Marker/Enzyme | Effect of this compound Exposure | Observed in |

| Glutathione (GSH) Content | Decreased significantly | Rat liver, Mouse brain, Murine hepatocarcinoma cells researchgate.netnih.govucl.ac.benih.gov |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increased significantly | Rat liver, Mouse brain, Escherichia coli plos.orgresearchgate.netnih.govnih.gov |

| Glutathione Peroxidase (GPx) | Decreased significantly | Rat liver, Mouse brain researchgate.netnih.govnih.govresearchgate.net |

| Glutathione Reductase (GR) | Decreased significantly | Rat liver, Mouse brain researchgate.netnih.govnih.gov |

| Glutathione-S-Transferase (GST) | Decreased significantly | Rat liver, Mouse brain researchgate.netnih.govnih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Decreased (Rat liver, Mouse brain); Increased (Bacteria) | Rat liver, Mouse brain, Escherichia coli plos.orgplos.orgresearchgate.netnih.govnih.govresearchgate.net |

| Catalase (CAT) | Decreased significantly | Rat liver, Mouse brain, Escherichia coli plos.orgresearchgate.netnih.govnih.govresearchgate.net |

| ATP Content | Decreased | Murine hepatocarcinoma cells ucl.ac.be |

| Protein Carbonyl Groups | Increased | Escherichia coli plos.org |

| Aconitase Activity | Decreased | Escherichia coli plos.org |

| DNA Damage | Increased | Human lymphoblastoid TK6 cells europa.euresearchgate.net |

Interference with Metabolic Pathways

Beyond its role in inducing oxidative stress, this compound actively interferes with fundamental metabolic pathways, particularly those involving its fellow chalcogen elements: sulfur and selenium oup.comguidetopharmacology.orgfishersci.sepsu.eduwikipedia.org.

Replacement of Sulfur and Selenium in Proteins and Metabolites

Table 2: Examples of Tellurium Incorporation into Biological Molecules

| Organism/System | Conditions for Incorporation | Incorporated Molecules | Observed Effects/Implications |

| Fungi (Aspergillus fumigatus, A. terreus, Penicillium chrysogenum) | Sulfur-free medium + this compound | Tellurocysteine, Tellurocystine, Telluromethionine, Tellurium-containing proteins | Formation of proteins with high tellurium levels; potential alteration of protein properties psu.educsic.esnih.gov |

| Spirulina platensis | Tellurium-enriched culture medium | Tellurium-containing phycocyanin (Te-PC), Allophycocyanin (Te-APC), Organic Te forms | Enhanced antioxidant activities of phycobiliproteins; transformation to organic Te at high ratio dovepress.com |

Damage to Iron-Sulfur Clusters in Enzymes

This compound exerts its toxicity, in part, by inducing oxidative stress within cells. The reduction of the tellurite oxyanion (TeO₃²⁻) to elemental tellurium (Te⁰) generates superoxide, a reactive oxygen species (ROS) oup.com. Increased levels of ROS lead to cellular damage oup.com. Superoxide anions generated during this reduction process are known to damage iron-sulfur ([Fe-S]) centers in various proteins and enzymes oup.comnih.gov.

Key enzymes affected by this mechanism include aconitase and fumarase, both of which contain [Fe-S] clusters critical for their function oup.comnih.gov. Studies on Escherichia coli dehydratases, such as fumarase A (FumA) and aconitase B (AcnB), which are sensitive to ROS, have shown that their activities are significantly lost (over 90%) in the presence of oxygen when exposed to tellurite nih.gov. This inactivation is not observed under anaerobic conditions, highlighting the ROS-dependent nature of the damage nih.gov. The mechanism involves the disabling of the [4Fe-4S] catalytic clusters, leading to the release of ferrous ion (Fe²⁺) from the enzyme nih.gov. The released iron can further contribute to oxidative stress by generating hydroxyl radicals (OH*) through Fenton or Haber-Weiss reactions oup.com. Cellular systems, such as the IscS desulfurase, participate in the recovery of damaged [Fe-S] centers oup.complos.org.

Impact on Neurotransmission (e.g., Cholesterol Synthesis)

While tellurium compounds, such as neurotoxic diphenyl ditelluride, have been reported to alter enzymes of the glutamatergic system due to interactions with thiol groups of cysteine-containing enzymes and proteins, specific detailed research findings on the direct impact of this compound on neurotransmission, particularly concerning cholesterol synthesis, are not extensively documented in the provided literature.

Microbial Resistance Mechanisms to Tellurite

Microorganisms have developed various mechanisms to resist the high toxicity of tellurite, which is lethal to most microbes even at low concentrations (e.g., 1 µg/mL) mdpi.commdpi.com. Tellurite resistance is a widespread phenomenon, observed in diverse microbial groups, including phototrophs and heterotrophs, under both aerobic and anaerobic conditions mdpi.comnih.gov. While the exact genetic and biochemical basis for all bacterial tellurite resistance (TeR) is not fully understood, proposed mechanisms include tellurite reduction to insoluble elemental tellurium and the conversion to volatile, alkylated forms oup.commdpi.comresearchgate.net. It is important to distinguish between microbial tellurite resistance and tellurite reduction, as even tellurite-sensitive microorganisms can reduce tellurite oup.com.

Tellurite Reduction to Elemental Tellurium

The most common microbial detoxification strategy involves the reduction of soluble and toxic tellurite (Te⁴⁺) to insoluble, less toxic elemental tellurium (Te⁰) oup.commdpi.commdpi.comresearchgate.netnih.gov. This process typically results in the formation of black, electron-dense deposits of metallic tellurium inside the microbial cells oup.comnih.govbioline.org.br.

A variety of enzymes are implicated in the reduction of tellurite to elemental tellurium, often in an NAD(P)H-dependent manner oup.comnih.govfrontiersin.orgnih.gov. These enzymes are broadly referred to as tellurite reductases (TRs) frontiersin.org.

Enzymes with Tellurite-Reducing Activity:

Nitrate Reductases: Both periplasmic and membrane-bound nitrate reductases, found in bacteria such as Escherichia coli, Rhodobacter sphaeroides, Paracoccus denitrificans, and Ralstonia eutropha, can reduce tellurite oup.commdpi.comnih.govfrontiersin.orgresearchgate.netnih.govasm.org. While they exhibit this activity, it is often considered non-specific and their tellurite reduction rates can be significantly lower compared to their primary nitrate reduction activity mdpi.comasm.org.

Dihydrolipoamide Dehydrogenase (E3): This enzyme, a component of the pyruvate (B1213749) dehydrogenase complex, has demonstrated tellurite-reducing activity in various bacteria, including E. coli and Aeromonas caviae oup.comnih.govfrontiersin.org.

Glutathione Reductase (GR): GR, an NADPH-dependent enzyme, plays a significant role in tellurite reduction and has been identified as having high tellurite reductase activity nih.govfrontiersin.orgmdpi.com. Overexpression of GR in E. coli has been shown to increase the yield of tellurium nanoparticles mdpi.com.

Other Flavoproteins: Several flavoproteins, characterized by FAD/NAD(P)⁺-binding domains and often vicinal catalytic cysteine residues, exhibit tellurite reductase activity. These include thioredoxin reductase (TrxB), alkyl hydroperoxide reductase (AhpF), mercuric reductase (MerA), and NADH:flavorubredoxin reductase (NorW) frontiersin.org.

Catalase: Catalases, known for their role in detoxifying reactive oxygen species, can also reduce tellurite to Te⁰ oup.comfrontiersin.orgnih.gov.

Specific Tellurite Reductases: While many enzymes show non-specific tellurite reduction, some microorganisms possess specific tellurite reductases.

A cytoplasmic tellurite reductase from Bacillus sp. STG-83 is a 197 kDa enzyme composed of three subunits (66, 43, and 20 kDa) mdpi.commdpi.comnih.gov. It functions optimally at 35°C and pH 8.0, with a Vmax of 5.2 µmol/min/mg protein and a Km of 2.6 mM mdpi.commdpi.comnih.gov.

A membrane-associated tellurite reductase from Erythromonas ursincola strain KR99 is a 117 kDa enzyme with two subunits (62 and 55 kDa) mdpi.commdpi.com. Its optimal activity is at pH 7.0 and 28°C, with a Vmax of 5.15 µmol/min/mg protein and a Km of 3.36 mM for tellurite reduction mdpi.commdpi.com. This enzyme can also reduce tellurate (B1236183) mdpi.commdpi.com.

Table 1: Characteristics of Purified Microbial Tellurite Reductases

| Enzyme Source | Location | Molecular Weight (kDa) | Subunits | Optimal Temperature (°C) | Optimal pH | Vmax (µmol/min/mg protein) | Km (mM) |

| Bacillus sp. STG-83 | Cytoplasmic | 197 | 3 | 35 | 8.0 | 5.2 | 2.6 |

| Erythromonas ursincola KR99 | Membrane-associated | 117 | 2 | 28 | 7.0 | 5.15 | 3.36 |

Reduced thiols (RSH), particularly glutathione (GSH), are critical cellular targets of tellurite toxicity oup.comfrontiersin.orgnih.gov. Tellurite exposure leads to the oxidation of these thiols oup.comfrontiersin.org. In turn, reduced thiols play a fundamental role in tellurite reduction by acting as electron donors oup.comnih.gov. The depletion of reduced thiols necessitates their restoration, often at the cost of NADPH oup.com. Glutathione reductase (Gor) enzyme is crucial for regenerating GSH from oxidized glutathione (GSSG), thereby maintaining cellular redox homeostasis nih.gov. Cysteine synthase (CysK) also contributes to restoring the intracellular RSH pool oup.com.

Volatilization of Tellurium Compounds (e.g., Methylation)

Another detoxification mechanism employed by microorganisms is the conversion of tellurite into volatile, alkylated tellurium compounds, primarily dimethyl telluride ((CH₃)₂Te) oup.comresearchgate.netphotobiology.comwikipedia.orgbenchchem.comdiva-portal.orgencyclopedia.pubchemeurope.com. This process, known as biomethylation, is considered a protective strategy because the volatile end products are generally less toxic than the initial tellurite oxyanions and can be easily eliminated from the cell oup.comnih.govphotobiology.comencyclopedia.pub.

Biomethylation of tellurium is thought to follow metabolic pathways similar to those for selenium and arsenic photobiology.comdiva-portal.orgacs.org. The UbiE methyltransferase has been implicated in the elimination of tellurite reduction products as alkylated volatile forms of tellurium oup.com. Microorganisms such as certain fungi (Penicillium brevicaule, P. chrysogenum, P. notatum) and bacteria (Pseudomonas fluorescens) are known to produce dimethyl telluride wikipedia.orgbenchchem.comchemeurope.com. The production of dimethyl telluride has been observed in bacterial cultures amended with tellurite or tellurate bioline.org.brphotobiology.combenchchem.com.

Efflux Mechanisms and Extrusion of Oxyanions

The precise mechanisms by which organisms achieve tellurite resistance are diverse and not fully elucidated. While direct extrusion of the tellurite oxyanion (TeO₃²⁻) has been proposed as a resistance mechanism, studies suggest that a decreased influx or an increased efflux of TeO₃²⁻ is not primarily responsible for the resistance observed in Escherichia coli cells expressing tellurite resistance (TelR) determinants. oup.com This indicates that direct efflux may not constitute a true or universal tellurite resistance mechanism. oup.comoup.com

However, certain proteins associated with tellurite resistance determinants can exhibit characteristics of efflux pumps. For instance, the 36-kDa integral membrane protein TehA, part of the tehAB operon, has been shown to confer resistance to antiseptics and disinfectants, similar to multidrug resistance efflux pumps. oup.com While TehA's role in direct tellurite efflux is not definitively established as the primary mechanism, the presence of the tehAB determinant can protect cells from uncoupling by TeO₃²⁻ through an as-yet unidentified mechanism. oup.com Differences in tellurite sensitivity and resistance among organisms may be linked to mechanisms involving oxyanion extrusion or other biochemical modifications. oup.com

Genetic Determinants of Tellurite Resistance (e.g., ter operon, tehAB, kilA operon)

Genetic determinants for tellurite resistance (TelR) have been identified across various bacterial species, residing on both plasmids and bacterial chromosomes. oup.commdpi.commdpi.com These determinants exhibit considerable diversity in their nucleotide and amino acid sequences, which has hindered the proposal of a universal tellurite resistance mechanism. oup.com

Ter Operon The ter operon (often terZABCDE) is a significant genetic determinant of tellurite resistance, particularly prevalent in bacterial pathogens such as enteropathogenic E. coli O157:H7, Klebsiella pneumoniae, Listeria monocytogenes, Staphylococcus aureus, and Yersinia pestis. mdpi.comfrontiersin.orgasm.org This operon is frequently located on prophage-like elements within the bacterial chromosome. frontiersin.org The terZABCDE gene cluster can confer high-level tellurite resistance, with minimal inhibitory concentrations (MICs) reaching up to 1024 µg/mL in some strains. mdpi.comnih.gov

The ter operon contributes to bacterial fitness and stress tolerance. For example, in K. pneumoniae, the TerC protein, a component of the ter operon, functions as a bladder fitness factor and contributes to resistance against tellurite and zinc. asm.orgasm.org The ter operon can also enhance the oxidative stress response mediated by hydrogen peroxide, thereby increasing tolerance to tellurite by counteracting reactive oxygen species (ROS) and prolonging bacterial survival in macrophages, thus enhancing virulence. frontiersin.org The TerW protein, also part of the ter operon, is known to control tellurite resistance levels by inducing overexpression of the E. coli ter gene. frontiersin.org

TehAB Operon The tehAB operon is a chromosomal tellurite resistance determinant found in E. coli. oup.commdpi.com It encodes two proteins, TehA and TehB. TehA is an integral membrane protein that confers resistance to antiseptics and disinfectants, resembling multidrug resistance efflux pumps. oup.com TehB is a soluble protein with a methyltransferase domain, and its conformational changes upon binding tellurite and S-adenosylmethionine (SAM) suggest a role in tellurite detoxification via methyltransferase activity. ebi.ac.uknih.gov Studies have shown that cysteine residues in both TehA and TehB are crucial for tellurite resistance. nih.gov

KilA Operon The kilA operon (also referred to as klaA, klaB, and klaC or kilA, telA, and telB) is a plasmid-borne tellurite resistance determinant, notably found on the broad-host-range IncPα plasmid RK2/RP4. oup.commdpi.comnih.govnih.govasm.org This operon is involved in plasmid partition and maintenance, in addition to conferring tellurite resistance. oup.comnih.gov All three genes (klaA, klaB, klaC) are necessary for the expression of tellurite resistance. nih.govnih.govasm.org When expressed at high levels, the products of these genes can exhibit growth inhibition of host cells, a factor considered important for the stable maintenance of the plasmid within its host. cdnsciencepub.com The mechanism of resistance conferred by the kilA operon is not fully known but often involves the reduction of tellurite to elemental tellurium. asm.org

Table 1: Key Genetic Determinants of Tellurite Resistance

| Operon/Genes | Location | Associated Organisms | Proposed Mechanism/Function |

| ter operon (terZABCDE) | Chromosomal (prophage-like elements), Plasmids | E. coli O157:H7, K. pneumoniae, L. monocytogenes, S. aureus, Y. pestis | High-level resistance, enhanced stress tolerance, counteracting ROS, virulence factor. TerC contributes to tellurite/zinc resistance. TerW controls resistance levels. mdpi.comfrontiersin.orgasm.orgnih.govasm.orgfrontiersin.org |

| tehAB operon | Chromosomal | E. coli | TehA (integral membrane protein) similar to efflux pumps, confers resistance to antiseptics. TehB (methyltransferase domain) involved in detoxification; cysteine residues are crucial. oup.comebi.ac.uknih.gov |

| kilA operon (klaA klaB klaC / kilA telA telB) | Plasmid (IncPα RK2/RP4) | E. coli, Pseudomonas strains | Tellurite resistance, plasmid maintenance, growth inhibition at high expression. Often results in tellurite reduction. oup.comnih.govnih.govasm.orgcdnsciencepub.com |

Tellurium Metabolism in Organisms

Tellurium, a rare metalloid, is generally regarded as a non-essential and toxic element for most biological systems. redalyc.orgcsic.esethz.ch However, various organisms, including bacteria, fungi, and mammals, possess metabolic pathways to process tellurium compounds as a defense mechanism. redalyc.orgscielo.br The primary metabolic strategies involve bioreduction and biomethylation, which serve to detoxify tellurium by converting it into less harmful or more readily excretable forms. redalyc.orgethz.chscielo.br

Bioreduction One of the most common mechanisms of tellurite detoxification is its bioreduction. This process involves the conversion of the more toxic tellurite oxyanion (TeO₃²⁻, Te⁴⁺) to insoluble, less toxic elemental tellurium (Te⁰). oup.comredalyc.orgethz.chscielo.br This reduction often results in the intracellular precipitation of black, metallic tellurium deposits within the cell, a characteristic observed in tellurite-resistant bacteria. oup.comnih.govredalyc.orgresearchgate.net Enzymes such as nitrate reductases and terminal oxidases in the respiratory electron transport chain have been implicated in tellurium reduction. ethz.ch This process is a widespread mechanism of microbial tellurium resistance. oup.comethz.ch

Biomethylation Biomethylation is another crucial detoxification pathway for tellurium, leading to the formation of volatile, alkylated tellurium compounds. oup.comredalyc.orgethz.chscielo.br This process typically converts tellurium salts into volatile forms like dimethyltellurium ((CH₃)₂Te). redalyc.orgscielo.brwikipedia.org The volatile nature of these methylated compounds facilitates their elimination from the organism, often resulting in a distinctive garlic-like odor on the breath, urine, and sweat of exposed individuals. redalyc.orgscielo.brwikipedia.orginchem.org S-adenosylmethionine (SAM) serves as a common methyl donor in biomethylation reactions for metalloids like tellurium. acs.orgjournals.co.za

Absorption, Distribution, and Excretion of Tellurite

The toxicokinetics of tellurium compounds, including this compound, involve their absorption, distribution, and excretion within biological systems.

Absorption In humans, the gastrointestinal absorption of soluble tellurium salts, such as this compound, has been estimated at approximately 21.5%. inchem.orggezondheidsraad.nl For elemental tellurium, intestinal absorption is around 10%, while tellurate absorption is about 23%. inchem.orggezondheidsraad.nl Tellurium dusts and fumes can also be absorbed via the lungs, as observed in occupational exposures. inchem.org

Distribution Following administration, tellurium distributes to various tissues and organs. In rats injected with this compound, a short-term equilibrium is reached within 1-2 hours, with the highest concentrations found in the kidneys, liver, lungs, thyroid, spleen, and blood. nih.gov Uptake by skeletal muscles is slower, and in the long term, tellurium tends to accumulate in bone. nih.govresearchgate.net In the nervous system, tellurium primarily accumulates in the gray matter rather than the white matter. nih.gov

Excretion Excretion of tellurium occurs mainly via the renal pathway (urine), but significant amounts are also eliminated through feces and exhaled air. inchem.orggezondheidsraad.nlnih.gov In rats, intravenous or intraperitoneal injection of this compound leads to 14-27% excretion in urine within 24 hours and 33% within one week. Fecal excretion accounts for about 6% in 24 hours and 14% in one week, largely due to biliary excretion. nih.gov In humans, a typical excretion profile shows 83% elimination via urine, 15.6% via feces, and 1.6% in exhaled air, primarily as dimethyltelluride. inchem.orggezondheidsraad.nl The characteristic garlic odor on the breath, a hallmark of tellurium exposure, can persist for many days. inchem.org The whole-body retention time for tetravalent tellurium in humans has been estimated to be more than two months. inchem.org

Table 2: Tellurium Excretion Pathways in Humans (Reference Man Model)

| Pathway | Percentage of Elimination |

| Urine | 83% |

| Feces | 15.6% |

| Exhaled Air | 1.6% (as dimethyltelluride) |

| Total | 100.2% |

Note: Percentages may vary slightly depending on the specific study and form of tellurium. inchem.orggezondheidsraad.nl

Identification of Tellurium-Containing Metabolites (e.g., Trimethyltelluronium)

The primary identified volatile tellurium-containing metabolite is dimethyltellurium ((CH₃)₂Te). This compound is responsible for the characteristic garlic-like odor associated with tellurium exposure and is exhaled via breath, urine, and sweat in both mammals and microorganisms. redalyc.orgscielo.brwikipedia.org The formation of dimethyltellurium is a result of biomethylation processes, often utilizing S-adenosylmethionine (SAM) as a methyl donor. acs.orgjournals.co.za

By analogy with selenium metabolism, where trimethylselenonium (B1202040) ((CH₃)₃Se⁺) is a known methylated product, it is plausible that a similar higher methylated form, trimethyltelluronium ((CH₃)₃Te⁺), could also be formed in tellurium metabolism. acs.org While dimethyltellurium is widely reported as the volatile end-product, the exact extent and conditions for the formation of trimethyltelluronium in biological systems are less extensively documented compared to its selenium analogue.

Interaction with Selenium Metabolism

Tellurium and selenium are both members of the chalcogen group, sharing chemical similarities due to their position in the periodic table. redalyc.orgcsic.esnih.govresearchgate.net Despite these similarities, a key biological distinction is that selenium is an essential trace element crucial for various cellular functions, including antioxidant defense, while tellurium has no known biological function and is generally considered toxic. redalyc.orgcsic.esnih.govresearchgate.netresearchgate.net

The chemical resemblance between tellurium and selenium leads to significant interactions in biological systems. Tellurium compounds can interfere with selenium metabolism by attacking sulfur-containing cysteine proteases and interacting with less abundant selenocysteine-containing biomolecules. nih.govmdpi.com These selenoproteins, such as selenoprotein P, thioredoxin reductase (TrxR), and various glutathione peroxidase (GPx) enzymes, are vital for resisting oxidative stress. nih.govmdpi.com Inhibition of these enzymes by tellurium compounds can lead to a loss of antioxidant defense and widespread oxidative stress within the cell. nih.govmdpi.com

It has been hypothesized that tellurium can "skyjack" the metabolic routes normally used by selenium. This could lead to the production of hydrogen telluride (H₂Te) in a manner similar to how hydrogen selenide (B1212193) (H₂Se) is produced. csic.es Furthermore, both selenium and tellurium undergo biomethylation processes to form volatile derivatives, which is a shared detoxification strategy. acs.orgjournals.co.zaresearchgate.net Interestingly, the presence of small quantities of selenite (B80905) in the medium can even favor the bioreduction of tellurite. csic.es In some organisms, particularly fungi, tellurium can be misincorporated into amino acids and proteins in place of sulfur or selenium, forming tellurocysteine and telluromethionine. redalyc.orgethz.chwikipedia.org

Antimicrobial and Antifungal Research of Sodium Tellurite

Applications in Microbiological Studies

Selective Agents in Bacterial Growth Media

Sodium tellurite (B1196480) is a well-established component in various selective and differential culture media used for the isolation and identification of specific bacterial species. Its selective action stems from its toxicity to most microorganisms, while certain bacteria possess mechanisms to resist or detoxify it nih.govciteab.com. This differential susceptibility allows for the selective growth of desired organisms by inhibiting competing flora nih.govfishersci.ca.

For instance, media containing potassium tellurite, a related tellurium compound, are known to inhibit the growth of Gram-negative bacteria, thereby selecting for Gram-positive organisms fishersci.cauni.lu. This property is leveraged in formulations like Baird-Parker Agar (B569324), which incorporates tellurite, glycine, and lithium to suppress the growth of most food-borne bacteria while allowing for the isolation and enumeration of coagulase-positive staphylococci, such as Staphylococcus aureus nih.gov. The reduction of tellurite by these staphylococci results in characteristic black/grey shiny colonies, often surrounded by clear zones due to egg yolk proteolysis, serving as a diagnostic indicator nih.gov. Similarly, Clauberg medium utilizes potassium tellurite and agar as a selective medium for the growth of certain bacteria, with Corynebacteria and other species reducing tellurite to elemental tellurium, staining the bacteria black uni.lu.

Studies have demonstrated the antibacterial toxicity of sodium tellurite against various bacterial strains. For example, an investigation showed that this compound exhibited a strong toxic effect on Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative Proteus vulgaris nih.govnih.govnih.gov. However, many Gram-negative bacteria, with the exception of Proteus vulgaris, exhibited resistance to this compound in that study nih.govnih.govnih.gov. The antibacterial effect of this compound, while not broad-spectrum, can be selectively significant, even when compared to standard antibiotics like Ciprofloxacin or Gentamicin nih.govnih.govnih.govnih.gov.

Table 1: Antibacterial Toxicity of this compound Against Selected Bacterial Strains (Zone of Inhibition)

| Bacterial Strain | Zone of Inhibition (mm) with this compound (Mean ± SD) nih.govnih.govnih.gov | Zone of Inhibition (mm) with Standard Antibiotic (Ciprofloxacin 5µ g/disc ) nih.govnih.govnih.gov |

| Bacillus subtilis | 30 ± 2 | 24 ± 1.4 |

| Proteus vulgaris | 27 ± 2 | 24 ± 1.4 |

| Staphylococcus aureus | 25 ± 0.5 | 24 ± 1.4 |

| Escherichia coli | Resistance (Gram-negative) | 24 ± 1.4 |

| Klebsiella planticola | Resistance (Gram-negative) | 24 ± 1.4 |

| Streptococcus pyogenes | Not specified as strong effect | 24 ± 1.4 |

Note: Data for Ciprofloxacin is a general comparison for the study and not specific to each bacterial strain's response to Ciprofloxacin in the same experiment, but rather the standard disc's performance in that context nih.govnih.govnih.gov. Another study showed this compound exhibiting strong toxic effects on Escherichia coli (22±0.1), Staphylococcus aureus (25±0.2), Proteus mirabilis (26±0.2), and Pseudomonas aeruginosa (21±0.7) when compared to Gentamycin nih.gov.

Studies on Antibiotic Resistance

The high toxicity of tellurite to most microorganisms, often at concentrations as low as 1 µg/mL, makes it a valuable tool in understanding bacterial resistance mechanisms nih.govciteab.comwikipedia.org. Bacteria have evolved various strategies to cope with tellurite-induced stress, including its reduction to less toxic elemental tellurium, which typically accumulates as black intracellular deposits nih.govnih.govuni.lu.

Recent research has explored the potential of sub-lethal tellurite concentrations to enhance the efficacy of existing antibiotics, offering a novel approach to combating antibiotic-resistant bacteria fishersci.no. Studies have shown that tellurite, even at nanomolar or micromolar concentrations, can significantly increase the toxicity of various antibacterials, including those that target the cell wall (e.g., Ampicillin, Cefotaxime) or protein synthesis (e.g., Tetracycline, Chloramphenicol, Gentamicin) fishersci.no. This potentiating effect has been observed in both Gram-negative and Gram-positive bacteria, irrespective of their inherent tolerance to the antibiotic or tellurite fishersci.no. For instance, cell viability assays demonstrated a synergistic action between tellurite and Cefotaxime against Escherichia coli fishersci.no. Similarly, tellurite has been shown to enhance the susceptibility of Bacillus anthracis to antibiotics like chloramphenicol, tetracycline, and penicillin mims.com.

The mechanisms of tellurite resistance are diverse and not fully elucidated, with at least five genetically unique resistance determinants identified in Gram-negative bacteria alone nih.govnih.gov. These determinants often mediate tellurite resistance through unknown mechanisms, and their diversity has hindered the proposal of a universal resistance pathway nih.gov. Some proposed mechanisms include oxyanion extrusion, biochemical modifications other than reduction, and the generation of methylated forms of tellurium, which are volatile and can be eliminated from the cell nih.govnih.gov.

Viability Testing of Microorganisms (e.g., Mycobacterium tuberculosis)

The biological reduction of soluble tellurite (Te(IV)) to insoluble, elemental tellurium (Te⁰), resulting in visible black deposits, has been historically and continues to be used as a microbiological test for viability nih.govnih.govwikipedia.orgnih.gov. This phenomenon serves as an indicator of metabolic activity within bacterial cells fishersci.se.

A notable application of this principle is in the rapid viability testing of Mycobacterium tuberculosis, the causative agent of human tuberculosis nih.govnih.gov. As early as 1915, Corper developed a rapid test where the addition of a sterile this compound solution to viable human tubercle bacilli, followed by incubation at 37 °C, led to a visible blackening within 30–120 minutes if the culture was alive nih.govnih.govnih.gov. This test aimed to avoid time-consuming work with dead cultures in tuberculosis research nih.gov.

Research indicates that Mycobacterium tuberculosis strains, including extensively drug-resistant (XDR-TB) strains, exhibit tellurite reduction, forming black colonies in its presence dsmz.de. While growth may be delayed, the characteristic blackening and reduced cell size, along with metal accumulation, confirm the tellurite reduction dsmz.de. The minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis has been reported at 1 mM, with high susceptibility observed at higher concentrations (2–5 mM) dsmz.de. Biochemical tests, including tellurite reduction, are among the standardized and reproducible methods used to identify mycobacteria and establish the viability of organisms, aiding in diagnosis and drug susceptibility testing nih.gov.

Synergistic and Antagonistic Interactions in Microbial Communities

This compound and other tellurium oxyanions can significantly influence microbial communities, leading to both synergistic and antagonistic interactions. Tellurite anions are highly toxic to most bacteria at low aqueous concentrations, impacting microbial community balance and selecting for tellurium-resistant microorganisms citeab.com.

In complex microbial consortia, the presence of tellurite can drive specific adaptations and interactions. For instance, studies on bioremediation of metalloid-polluted environments have explored the use of microbial consortia, which often demonstrate a greater capacity to tolerate and remove pollutants compared to pure cultures due to synergistic interactions among species nih.gov. While tellurite is highly toxic, some microorganisms can reduce it to elemental tellurium, a less toxic form, as a detoxification mechanism nih.govnih.gov. This reduction can be carried out by various enzymes, and the process is often coupled with the generation of reactive oxygen species (ROS) within the cell nih.govuni.lu.

The reduction rate of tellurite can vary within microbial communities. For example, in methanogenic microbial consortia, the reduction rate of tellurite has been observed to be faster than that of tellurate (B1236183), another tellurium oxyanion citeab.comwikipedia.org. This difference is attributed to the varying number of electrons required for their conversion to elemental tellurium citeab.com. The ability of microorganisms to transform tellurium oxyanions into valuable tellurium nanomaterials is also an area of ongoing investigation, highlighting the biotechnological potential of these interactions nih.gov.

The presence of tellurite can also induce oxidative stress in bacteria, leading to the generation of superoxide (B77818) radicals and damage to macromolecules nih.govnih.govnih.gov. However, some bacteria possess enzymatic defenses, such as catalases, which play a role in resistance and reduction of tellurite, thereby minimizing its negative impact uni.lu. The diverse mechanisms of tellurite resistance found across various microbial groups, from phototrophs to heterotrophs, under both aerobic and anaerobic conditions, underscore the complex interplay within microbial communities in the presence of this metalloid uni.lunih.gov.

Biomedical Research and Applications of Sodium Tellurite

Investigations into Oxidative Stress and Apoptosis

Sodium tellurite (B1196480) is known to induce oxidative stress in cells, making it a valuable tool for studying cellular responses to reactive oxygen species (ROS). smolecule.comnih.gov This induction of oxidative stress is a key mechanism through which sodium tellurite exerts its biological effects. nih.govmdpi.com

Insights into Cellular Mechanisms

Research indicates that tellurite undergoes redox cycling, leading to the formation of ROS, including hydroxyl radicals, which can trigger oxidative damage to nucleic acids, proteins, and lipids. ucl.ac.be This process can significantly decrease cellular glutathione (B108866) (GSH) and ATP content. ucl.ac.beresearchgate.net For instance, studies on murine hepatocarcinoma (TLT) cells showed that tellurite exposure led to a substantial reduction in both GSH (57%) and ATP (80%) levels. ucl.ac.beresearchgate.net The presence of N-acetylcysteine (NAC), an antioxidant, can significantly counteract tellurite's cytotoxic effects, restoring GSH and ATP levels, thereby reinforcing the major role of oxidative stress in its mechanism of action. ucl.ac.beresearchgate.net

Furthermore, tellurite exposure can lead to DNA damage, as evidenced by the presence of gamma-H2AX, an early marker of double-strand DNA breaks. nih.govresearchgate.netnih.gov While some studies suggest a caspase-independent mechanism of cell death, with no observed caspase-3 activity or cleavage of poly(ADP-ribose)polymerase (PARP), others indicate that tellurite can induce endoplasmic reticulum (ER) stress, which may contribute to cell death. nih.govucl.ac.beresearchgate.net The rapid phosphorylation of eIF2α, an indicator of translational arrest and ER stress, has been observed in cells treated with tellurite. nih.govresearchgate.netnih.gov

Potential Therapeutic Targets

The ability of this compound to induce oxidative stress and affect cellular mechanisms suggests its potential in targeting various diseases. Its capacity to induce cell death through oxidative stress mechanisms is particularly relevant in cancer research. smolecule.com By disrupting cellular energy metabolism and inducing DNA damage, tellurite could represent a potential therapeutic agent, especially when considering the vulnerability of cancer cells to oxidative stress. nih.govucl.ac.be

Role in Cell Culture Supplementation

This compound is employed as a supplement in cell culture media, where it can influence the growth of specific cell lines. netascientific.com

Enhancement of Specific Cell Line Growth (e.g., Cancer Research)

In microbiology, this compound is added to growth media to selectively isolate bacteria that possess an inherent physiological resistance to its toxicity. atamanchemicals.com This selective property can be leveraged in research involving co-cultures or the study of specific microbial interactions. While the provided information primarily highlights its use in bacterial isolation, the broader context of cell culture supplementation suggests its utility in enhancing or modulating the growth of certain cell lines for research purposes, particularly in fields like cancer research where differential growth or sensitivity to compounds is studied. netascientific.commdpi.com

Therapeutic Potential of Tellurium Compounds

Tellurium compounds, including this compound, have a historical and ongoing role in therapeutic applications, particularly due to their antimicrobial properties. nih.govmdpi.com

Historical and Current Perspectives on Antibacterial Applications

Tellurium compounds were recognized for their antimicrobial properties as early as 1932, predating the widespread use of antibiotics. mdpi.comresearchgate.net Sir Alexander Fleming, the discoverer of penicillin, utilized tellurite-amended media for differential bacterial isolation. oup.comnih.gov Historically, soluble tellurium salts, including potassium tellurite, were used to treat various medical conditions such as syphilis, tuberculosis, cystitis, dermatitis, and eye infections. nih.govmdpi.com

The antibacterial action of tellurite ions is attributed to their ability to disrupt cell membranes and interfere with bacterial metabolic processes. smolecule.com Tellurite can be biologically reduced by bacteria to insoluble, elemental tellurium (Te⁰), leading to visible black deposits, a phenomenon historically used as a rapid viability test for organisms like human tubercle bacilli. oup.comnih.gov This reduction serves as an electron sink, facilitating bacterial growth in some instances. nih.gov

Current research continues to explore the antibacterial potential of tellurium compounds, including tellurium nanomaterials. mdpi.comresearchgate.net Tellurium nanoparticles (Te-NPs) have demonstrated potent antibacterial activity against a range of pathogens, including Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, Salmonella typhimurium, Streptococcus pneumoniae, and Streptococcus agalactiae. mdpi.com Studies suggest that Te-NPs can disrupt bacterial cells, leading to rupture or shrinkage. mdpi.com Moreover, tellurite has been shown to enhance the toxic effects of certain antibiotics, such as cefotaxime, against bacteria like Escherichia coli, potentially due to tellurite-induced oxidative stress and widespread damage to DNA and proteins. mdpi.comresearchgate.net This synergistic effect highlights its potential as an adjuvant to combat antibiotic-resistant pathogens. researchgate.net

Environmental Research and Fate of Tellurium and Sodium Tellurite

Occurrence and Speciation of Tellurium in the Environment

Tellurium (Te) is a naturally occurring metalloid found in Earth's crust at very low concentrations, typically ranging from 1 to 5 micrograms per kilogram (µg kg⁻¹) fishersci.ficenmed.com. It commonly occurs in association with precious metals like gold, silver, lead, and bismuth, forming telluride minerals within various ores fishersci.fiwikipedia.org. In aquatic environments, tellurium primarily exists as hexahydroxotellurate(VI) (H₅TeO₆⁻), while in soils under oxidizing conditions, it is largely associated with iron(III) hydroxides fishersci.finih.gov.

Anthropogenic Sources of Tellurium Contamination (e.g., Industrial Activities, Mine Tailings, Electronic Waste)

Human activities have led to a notable increase in environmental tellurium contamination over the past century fishersci.canih.gov.

Industrial Activities: Key anthropogenic sources include metal smelting, particularly copper smelting, and coal burning fishersci.fifishersci.canih.gov. Copper refining processes are a significant contributor, with an estimated release of 21 grams of tellurium per metric ton of copper processed fishersci.finih.gov. Global atmospheric deposition of tellurium near copper smelters is estimated to be around 9,500 metric tons since 1900 nih.gov.

Mine Tailings: Tellurium is often recovered as a byproduct of base-metal mining, and substantial quantities can be lost to mine tailings fishersci.caatamanchemicals.compublish.csiro.au. Studies have shown elevated tellurium concentrations in soils contaminated by abandoned gold and silver mine tailings. For instance, soils from the Kawazu Mine in Japan exhibited an average total tellurium concentration of 15.2 ± 2.7 mg kg⁻¹, which is significantly higher than typical soil background levels nih.govresearchgate.net. Under acidic conditions prevalent in some mine tailings, telluride minerals can undergo leaching, releasing soluble tellurite (B1196480) and tellurate (B1236183) into the environment researchgate.net.

Table 1: Tellurium Concentration in Contaminated Mine Tailings Soil

| Location (Source) | Average Total Tellurium Concentration (mg kg⁻¹) | Comparison to Global Average Soil Content (0.027 mg kg⁻¹) |

| Kawazu Mine, Japan nih.gov | 15.2 ± 2.7 | ~563 times higher |

Electronic Waste (E-waste): The expanding use of tellurium in high-tech applications, such as thin-film solar cells (e.g., cadmium telluride), rewritable CDs/DVDs, semiconductors, and thermoelectric devices, contributes to its environmental release fishersci.fiwikipedia.orgfishersci.capublish.csiro.auwikipedia.orgereztech.comnih.govnih.govfishersci.noresearchgate.netnih.gov. E-waste represents one of the fastest-growing waste streams globally ereztech.comnih.govwikipedia.orgle.ac.uk. Improper disposal and recycling practices can lead to the uncontrolled emission of tellurium and other hazardous substances into soil, water, and air publish.csiro.auresearchgate.netnih.govle.ac.uk. Tellurium, along with other critical elements, tends to concentrate in the finer fractions of ground e-waste, facilitating its dispersal as dust publish.csiro.au.

Tellurium Speciation (Tellurite vs. Tellurate) and Toxicity

Tellurium can exist in various oxidation states in the environment, including -II (e.g., hydrogen telluride), 0 (elemental tellurium), +IV (tellurite, TeO₃²⁻), and +VI (tellurate, TeO₄²⁻ or H₅TeO₆⁻) wikipedia.orgnih.govereztech.comnih.govnih.govnih.gov. The soluble oxyanions, tellurite and tellurate, are known to be toxic to most life forms, even at low concentrations wikipedia.orgatamanchemicals.com.

Tellurite (Te(IV)) is generally considered more toxic than tellurate (Te(VI)) cenmed.comnih.govereztech.comwikipedia.orgnih.govnih.gov. Some research indicates that tellurite (Te(IV)) can be approximately ten times more harmful than tellurate (Te(VI)) cenmed.comnih.gov. Other studies suggest that Te(IV) is 100 to 1000 times more toxic than selenite (B80905) and up to 10 times more toxic than Te(VI) nih.gov. Tellurite is acutely toxic to most bacteria at concentrations as low as 1 µg mL⁻¹ wikipedia.orgfrontiersin.org. In contrast, elemental tellurium (Te⁰) is insoluble and generally regarded as non-toxic wikipedia.orgnih.govnih.govfrontiersin.org.

Table 2: Relative Toxicity of Tellurium Species

| Tellurium Species | Oxidation State | Solubility | Relative Toxicity (General) |

| Tellurite | +IV | Soluble | High (more toxic) |

| Tellurate | +VI | Soluble | Lower (less toxic) |

| Elemental Tellurium | 0 | Insoluble | Non-toxic |

Tellurate (Te(VI)) is typically the predominant tellurium species in the hydrosphere nih.gov. In soils, both Te(IV) and Te(VI) can coexist, with Te(VI) often being more prevalent under neutral pH and oxic conditions nih.govresearchgate.netereztech.comeeer.org.

Biogeochemical Cycling of Tellurium

The biogeochemical cycling of tellurium in surface environments involves a complex interplay of organic and inorganic processes atamanchemicals.comresearchgate.netle.ac.uk. This cycle encompasses the oxidative dissolution of tellurium from primary ore minerals, the inorganic precipitation and redissolution of secondary tellurium minerals, and significant bioreductive reprecipitation and volatilization processes predominantly mediated by microorganisms researchgate.netle.ac.uk. Recent research provides strong evidence for active tellurium cycling, particularly in areas surrounding tellurium-rich mines monash.edu. The environmental fate and potential ecological risks associated with elemental tellurium (Te⁰) may require further re-evaluation due to the possibility of its oxidation by manganese-oxidizing bacteria x-mol.netbiorxiv.org.

Microbial Transformation of Tellurium in Aquatic and Terrestrial Environments

Microorganisms play a critical role in the biogeochemical cycling and transformation of tellurium in diverse aquatic and terrestrial environments fishersci.firesearchgate.netnih.govle.ac.ukeeer.orgresearchgate.netfrontiersin.orgaip.orgsoton.ac.uknih.gov. To survive in tellurium-contaminated environments, microbes have evolved multiple detoxification mechanisms, including reducing tellurium uptake, actively effluxing tellurium, reducing tellurium oxyanions, and methylating tellurium compounds researchgate.netfrontiersin.orgoup.com.

Numerous bacterial and fungal strains are capable of transforming highly toxic tellurium oxyanions into less harmful forms nih.goveeer.orgresearchgate.netfrontiersin.orgaip.orgsoton.ac.ukmicrobiologyresearch.org. Intracellular enzymes such as nitrate (B79036) reductase, dihydrolipoamide (B1198117) dehydrogenase, and catalase have been identified as key players in the reduction of tellurate (Te(VI)) and tellurite (Te(IV)) to elemental tellurium (Te⁰) frontiersin.orgeeer.orgoup.commdpi.com. Specific microbial genera and species known for their tellurium reduction capabilities include Rhodobacter sphaeroides, Rhodopseudomonas palustris, Bacillus selenitireducens, Sulfurospirillum barnesii, Desulfovibrio desulfuricans, Shewanella, Pseudomonas, Stenotrophomonas, Escherichia coli, and the fungi Aureobasidium pullulans, Mortierella humilis, Trichoderma harzianum, and Phoma glomerata nih.goveeer.orgresearchgate.netfrontiersin.orgaip.orgsoton.ac.ukmicrobiologyresearch.orgnih.govacs.org.

Microorganisms can detoxify tellurium by producing volatile, methylated tellurium species, such as dimethyl telluride (DMTe) wikipedia.orgresearchgate.netnih.govresearchgate.netoup.comnih.govacs.orgunipa.it. This volatilization is considered a protective mechanism employed by microbes to eliminate toxic tellurium oxyanions from their cellular environment nih.gov. The presence of aeration can significantly influence the equilibrium between the volatilization and precipitation of tellurite oxyanions researchgate.netnih.gov. For example, continuously aerated cultures of the tellurite-resistant marine yeast Rhodotorula mucilaginosa were observed to volatilize considerably greater amounts of tellurium compared to cultures maintained in sealed vessels nih.gov. Furthermore, tellurium precipitates associated with microbial cells can be further metabolized into these volatile tellurium species nih.gov. The characteristic garlic-like odor often associated with tellurium exposure is attributed to the release of dimethyl telluride vapors wikipedia.orgunipa.it.

The microbial reduction of soluble tellurium oxyanions to insoluble elemental tellurium (Te⁰) is a widespread and crucial detoxification mechanism in various environments researchgate.netnih.goveeer.orgx-mol.netresearchgate.netfrontiersin.orgaip.orgsoton.ac.ukoup.commicrobiologyresearch.orgmdpi.comnih.govacs.orgresearchgate.net. This reduction process can occur through both enzymatic and non-enzymatic pathways within microbial cells researchgate.netoup.com. The conversion of tellurite to Te⁰ often results in the formation of black deposits of metallic tellurium, which can be found either inside or outside the microbial cells wikipedia.orgfrontiersin.orgaip.orgoup.commicrobiologyresearch.orgnih.govresearchgate.net.

Microbial reduction of tellurium oxyanions frequently leads to the formation of tellurium nanoparticles (TeNPs), which are of interest for their unique properties and potential applications nih.govnih.goveeer.orgresearchgate.netfrontiersin.orgaip.orgmicrobiologyresearch.orgacs.orgresearchgate.netresearchgate.net. Studies indicate that the reduction of Te(IV) is generally a faster process than the reduction of Te(VI) nih.gov. The ability of microorganisms to convert soluble tellurium into its insoluble elemental form offers a promising, eco-friendly biotechnological approach for the bioremediation of tellurium-contaminated wastewater and the sustainable recovery of this critical element from various waste streams nih.goveeer.orgaip.orgsoton.ac.ukmicrobiologyresearch.orgacs.org.

Material Science Research and Applications Involving Sodium Tellurite

Tellurite (B1196480) Glass Materials

Tellurite glasses, often incorporating sodium tellurite, are a class of non-crystalline solids that have garnered significant scientific and technological interest. These glasses possess several attractive features, such as high refractive indices, low melting temperatures, high dielectric constants, good chemical resistance, and high thermal stability, making them promising for a wide range of applications cdnsciencepub.comakademisains.gov.mymdpi.com.

Tellurite glasses can be synthesized using techniques like the melt quenching method. This process involves melting the glass constituents, including this compound, at high temperatures (e.g., up to 900 °C) and then rapidly cooling the melt akademisains.gov.myscientific.netbohrium.com. Rapid quenching techniques, such as twin-roller rapid quenching, can significantly extend the glass-forming range in this compound systems, with modifications extending up to 62.5% for sodium systems ingentaconnect.com.

Tellurite glasses exhibit excellent optical properties, including large infrared transparency, high linear and non-linear refractive indices, and low phonon energies, making them suitable for various optical and photonic applications akademisains.gov.mymdpi.comoptica.orgmdpi.com. The optical band gap energy (Eopt) for direct allowed transitions in some this compound glasses has been found to range from 2.73 to 2.91 eV, with Urbach energy values between 0.21 and 0.27 eV scientific.netoptica.org.

Tellurite glasses are promising hosts for optical amplifiers and lasers, particularly those operating in the mid-infrared range optica.orgmdpi.comul.ie. Their high rare-earth solubility allows for high gains and minimizes the excitation energy threshold for laser operation mdpi.com. For example, continuous wave (CW) lasing has been demonstrated in Nd³⁺-doped tellurite glass fibers at 1.06 μm and in Er³⁺-doped fibers at 1.6 μm optica.org. Breakthroughs include achieving 280 mW of ~2 μm laser output in Tm³⁺-doped TZN (TeO₂-ZnO-Na₂O) glass fiber optica.org. Tellurite glasses can also serve as gain media for lasing in the 1.53–1.6 μm range and the 2.7–2.8 μm range mdpi.com.

Furthermore, femtosecond laser etching can induce structural changes in tellurite glass, leading to the formation of tellurium nanocrystals and a pure tellurium semiconductive phase embedded within the glass. This allows the material to generate current when exposed to ultraviolet and visible light, demonstrating its potential as a transparent light-energy harvester laserfocusworld.com.

Tellurite glasses are considered effective materials for radiation shielding due to their high density and high atomic number (Z) of tellurium dioxide (TeO₂) nih.govresearchgate.nettandfonline.comfrontiersin.orgresearchgate.net. They offer substantial protection against various types of radiation, including gamma rays, neutrons, electrons, protons, and alpha particles researchgate.nettandfonline.comtandfonline.comjlab.org.

Studies have shown that adding TeO₂ to glass compositions improves gamma protection characteristics researchgate.net. For instance, tellurite glasses have demonstrated higher mass attenuation coefficients (μ/ρ) compared to concretes and other glass types cdnsciencepub.comresearchgate.net. The effective atomic number (Zeff) and linear attenuation coefficient (LAC) are key parameters used to assess their shielding capabilities bohrium.com. Research on Pr³⁺-doped boro-tellurite glasses confirmed their enhanced radiation attenuation capabilities, with LAC values showing independence from the atomic number at higher energies (1.5 MeV < E < 15 MeV) bohrium.com. For neutron shielding, tellurite glasses, particularly those with TeO₂-B₂O₃ compositions, have shown high macroscopic effective removal cross-sections (ΣR), making them suitable for such applications cdnsciencepub.comcapes.gov.br.

Tellurite glasses exhibit good thermal stability and can have high thermal expansion akademisains.gov.mynih.govsciencepublishinggroup.com. The glass transition temperature (Tg) and crystallization temperature (Tx) are important thermal parameters measured for these materials ingentaconnect.comsciencepublishinggroup.com. For instance, in this compound systems, the glass transition temperature and crystallization temperature are influenced by the alkali modifier content ingentaconnect.com. Electrical properties, such as ionic conductivity, have also been investigated in these glasses, revealing structural changes as a function of composition ingentaconnect.com.

Optical and Photonic Applications

Synthesis of Tellurium Nanoparticles and Nanostructures

This compound serves as a primary tellurium source for the synthesis of various tellurium nanoparticles and nanostructures. Different methods can be employed for their preparation:

Hydrothermal Reduction: this compound can be reduced hydrothermally with formamide (B127407) to produce tellurium nanotubes with diameters ranging from 200 to 600 nm and lengths from 4 to 15 μm researchgate.net. This process often involves a nucleation-dissolution-recrystallization growth mechanism, where sphere-like tellurium nanoparticles initially form, dissolve, and then recrystallize into groove-like nanorods that eventually grow into nanotubes researchgate.net.

Wet Chemical Methods: A simple, one-step, room-temperature wet-chemical technique using this compound as the tellurium source, ethylene (B1197577) glycol as a solvent and reducing agent, and appropriate surfactants can yield tellurium nanotubes mdpi.com. The morphology of these nanotubes can be controlled by varying the molar amount of this compound mdpi.com. Another wet chemical approach involves using this compound as a precursor and iron (II) as a reducing agent in phosphoric-hydrochloric acid medium to generate tellurium nanoparticles in the size range of 25-80 nm at room temperature irphouse.com. Glucose can also be used as a reductant and surfactant in a green solution process to synthesize one-dimensional tellurium nanostructures, including nanotubes, nanowires, and nanocables, with morphologies controlled by reaction temperature and time rsc.org.

Green Synthesis: Environmentally friendly methods include using aloe vera extract to reduce this compound, leading to the formation of tellurium nanostructures google.com. Similarly, citric juice can mediate the synthesis of tellurium nanoparticles from this compound nih.gov. These green synthesis methods often result in nanoparticles with specific size ranges and can be performed at relatively low temperatures google.comnih.gov.

Alkaline Conditions: Tellurium nanowires can be synthesized by reducing Na₂TeO₃ in the presence of NaOH, where ethylene glycol acts as both a solvent and a reducing agent. The anisotropic crystal structure of tellurium promotes preferential growth in the researchgate.net direction, leading to nanowire formation mdpi.com.

These synthesized tellurium nanostructures have potential applications in fields such as optoelectronics and transparent conductive electrodes researchgate.netrsc.org.

Green Synthesis Approaches (e.g., Biomolecule-mediated reduction)

Green synthesis methods offer environmentally friendly and cost-effective alternatives for producing tellurium nanoparticles (TeNPs) from this compound, often circumventing the need for harsh chemicals or high energy inputs atamanchemicals.comereztech.comwikipedia.orgnih.govnih.gov. These approaches leverage the reductive capabilities of biological entities.

Plant extracts, rich in biomolecules such as organic acids, sugars, phenolic compounds, proteins, polysaccharides, amino acids, and vitamins, can effectively serve as both reducing and capping agents for the synthesis of TeNPs from this compound ereztech.comwikipedia.orgnih.gov. For instance, extracts from orange, lemon, lime, and pepper have been successfully employed in this context ereztech.comnih.gov.

Microorganisms also play a significant role in biomolecule-mediated reduction. Bacteria like Aeromonas hydrophila are capable of reducing tellurite (TeO₃²⁻) to elemental tellurium (Te(0)) nanoparticles under both aerobic and anaerobic conditions, a process often visually indicated by a black coloration in the bacterial culture nih.gov. The proposed mechanism for this biotransformation involves the initial trapping of tellurite ions on the surface of biomolecules, followed by their reduction by these biomolecules, leading to the formation and subsequent growth of elemental tellurium nuclei nih.gov. These biomolecules can additionally act as scaffolds or templates, guiding the formation and growth of the nanoparticles nih.gov. The mild conditions (e.g., room or mild temperatures and atmospheric pressure) characteristic of green synthesis contribute to its energy efficiency atamanchemicals.com.

Controlled Morphology Synthesis (e.g., Nanorods, Nanotubes, Nanowires)

This compound (Na₂TeO₃) is a versatile precursor for synthesizing tellurium (Te) nanostructures with precise control over their morphology americanelements.comwikipedia.orgwikipedia.orgfishersci.becenmed.com. This control is crucial for tailoring the properties of the resulting nanomaterials for specific applications.

Nanorods and Nanowires: Single crystalline Te nanorods and nanowires can be produced through simple solution-based methods, often involving the disproportionation of sodium hydrogen telluride (NaHTe), which is typically generated by the reduction of tellurium with sodium borohydride (B1222165) (NaBH₄) wikipedia.orgcenmed.com. The diameter of these nanorods can be precisely controlled, ranging from approximately 20 to 300 nm, by carefully adjusting the reaction conditions wikipedia.orgcenmed.com. Nanowires with diameters as small as 10 nm have been achieved with the inclusion of sodium dodecylbenzenesulfonate wikipedia.orgcenmed.com. Furthermore, rapid and controlled synthesis of Te nanorods and nanowires has been demonstrated using microwave-assisted ionic liquid methods wikipedia.org. In biogenic synthesis, Aeromonas hydrophila has been shown to produce crystalline tellurium nanorods, some extending beyond 1000 nm in length due to Ostwald ripening, alongside rosettes and irregularly shaped nanospheres nih.gov.

Nanotubes: Tellurium nanotubes can be synthesized using this compound as the tellurium source, with ethylene glycol serving as both the solvent and reducing agent. The morphology of these nanotubes can be controlled by varying the molar concentration of this compound in the reaction mixture wikipedia.org. Disproportionation of this compound in an aqueous ammonia (B1221849) system at around 180 °C has also been reported to yield Te nanotubes americanelements.comfishersci.be. At elevated temperatures, specifically above 185 °C, Te nanocylinders can grow into Te nanotubes along the fishersci.com crystallographic direction, a process influenced by the anisotropic crystal structure of tellurium americanelements.com.

Nanobelts: The reduction of this compound in an aqueous ammonia system at approximately 180 °C can result in a mixture of tellurium nanobelts, nanotubes, and nanorods americanelements.com. Additionally, the disproportionation of this compound in aqueous ammonia has led to the formation of nanoribbons (a form of nanobelts) that can reach lengths of hundreds of microns wikipedia.org. Hydrothermal conditions utilizing Na₂TeO₃ have also been shown to yield nanobelts with widths ranging from 30 to 500 nm and a thickness of approximately 8 nm wikipedia.orgcenmed.com.

The table below summarizes some of the controlled morphology synthesis outcomes using this compound as a precursor:

| Morphology | Precursor/Method | Conditions | Reference |

| Nanorods | NaHTe disproportionation (from Te + NaBH₄) | Controlled reaction conditions (20-300 nm diameter) | wikipedia.orgcenmed.com |

| Nanowires | NaHTe disproportionation + Sodium dodecylbenzenesulfonate | 10 nm diameter | wikipedia.orgcenmed.com |

| Nanorods/Nanowires | Microwave-assisted ionic liquid method | Rapid, controlled synthesis | wikipedia.org |

| Crystalline Nanorods, Rosettes, Nanospheres | Biogenic synthesis using Aeromonas hydrophila (from tellurite) | Aerobic/anaerobic conditions; nanorods >1000 nm due to Ostwald ripening | nih.gov |

| Nanotubes | This compound + Ethylene glycol | Morphology controlled by Na₂TeO₃ molar amount | wikipedia.org |

| Nanotubes | This compound disproportionation in aqueous ammonia | ~180 °C; growth along fishersci.com direction above 185 °C | americanelements.comfishersci.be |

| Nanobelts | This compound reduction in aqueous ammonia | ~180 °C | americanelements.com |

| Nanoribbons | This compound disproportionation in aqueous ammonia | Lengths up to hundreds of microns | wikipedia.org |

| Nanobelts | Na₂TeO₃ under hydrothermal conditions | 30-500 nm width, 8 nm thickness | wikipedia.orgcenmed.com |

Applications in Electronics, Photovoltaics, and Catalysis

This compound serves as a precursor in the synthesis of various materials that find applications across diverse fields, including electronics, photovoltaics, and catalysis ereztech.com.

Electronics: Tellurium nanowires synthesized using this compound are actively being explored for their potential in electronic applications americanelements.com. Beyond nanowires, tellurium nanomaterials, particularly two-dimensional tellurium (tellurene), exhibit a range of properties such as photoconductivity, thermoelectricity, and piezoelectricity. These characteristics position them as promising candidates for the development of advanced photodetectors, transistors, and piezoelectric devices americanelements.com.

Photovoltaics: The element tellurium is a valuable component in solar cell technologies nih.govnih.govepa.gov. This compound contributes to the synthesis of materials relevant to photovoltaic applications ereztech.com. For example, zinc telluride (ZnTe) thin films are investigated for their efficacy in converting solar energy into electrical energy within photovoltaic cells, owing to their wide band gap nih.gov. Furthermore, cadmium telluride (CdTe) quantum dots (QDs) and their nanocomposites, such as CdTe/NTU-9, have demonstrated enhanced photocatalytic and photovoltaic characteristics, leading to improved power conversion efficiency in QD-sensitized solar cells nih.gov.

Catalysis: Tellurium nanomaterials exhibit notable catalytic activity cenmed.com. Telluride semiconductor nanocrystals (CT-SNCs) are a subject of ongoing research for their potential uses in various catalytic processes americanelements.com. Specifically, CdTe/NTU-9 nanocomposites have shown improved photocatalytic properties, indicating their utility in light-driven chemical reactions nih.gov.

Surface Modification and Coatings

This compound plays a significant role in material science for surface modification and the creation of functional coatings ereztech.com.